4,4'-Trimethylenebis(1-methylpiperidine)
Overview
Description
“4,4’-Trimethylenebis(1-methylpiperidine)” is a chemical compound with the empirical formula C15H30N2 . It has a molecular weight of 238.41 . The compound is used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, structure directing agents containing 4,4’-trimethylene bis (1-methylpiperidine), and piperidine-based dicationic ionic liquids .
Synthesis Analysis
The compound has been used in the synthesis of various chemical structures. For instance, it has been used in Menshutkin reactions . It has also been used as a reactant for the synthesis of cyanine dyes for nucleic acid detection .
Molecular Structure Analysis
The SMILES string of the compound is CN1CCC(CCCC2CCN(C)CC2)CC1
. This represents the molecular structure of the compound.
Chemical Reactions Analysis
As mentioned earlier, “4,4’-Trimethylenebis(1-methylpiperidine)” has been used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, structure directing agents containing 4,4’-trimethylene bis (1-methylpiperidine), and piperidine-based dicationic ionic liquids .
Physical And Chemical Properties Analysis
The compound has a refractive index of 1.482 (lit.) . It has a boiling point of 215 °C/50 mmHg (lit.) and a melting point of 13 °C (lit.) . The density of the compound is 0.896 g/mL at 25 °C (lit.) .
Scientific Research Applications
Cyanine Dyes for Nucleic Acid Detection
4,4’-Trimethylenebis(1-methylpiperidine) plays a crucial role in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes. These dyes are valuable tools for detecting nucleic acids (DNA and RNA) due to their fluorescence properties. Researchers use them in applications such as gel electrophoresis, DNA sequencing, and fluorescence in situ hybridization (FISH) .
Structure Directing Agents
The compound is utilized as a structure directing agent in materials science and catalysis. Specifically, it contributes to the formation of novel materials with specific structures. Researchers have incorporated 4,4’-trimethylenebis(1-methylpiperidine) into frameworks like zeolites, metal-organic frameworks (MOFs), and coordination polymers. These materials find applications in gas separation, ion exchange, and catalysis .
Ionic Liquids
Piperidine-based dicationic ionic liquids have gained attention for their unique properties, including high thermal stability, low volatility, and tunable solvation behavior. 4,4’-Trimethylenebis(1-methylpiperidine) serves as a building block for designing such ionic liquids. Researchers explore their use in green chemistry, electrochemistry, and solvent-free reactions .
Drug Delivery Systems
The compound’s structural features make it an interesting candidate for drug delivery systems. Researchers investigate its potential as a component in micelles, nanoparticles, or other carriers. These systems can enhance drug solubility, stability, and targeted delivery to specific tissues or cells .
Polymer Synthesis
4,4’-Trimethylenebis(1-methylpiperidine) can be incorporated into polymer chains during their synthesis. Polymers containing this unit may exhibit unique properties, such as improved mechanical strength, thermal stability, or biocompatibility. Applications include coatings, adhesives, and biomedical materials .
Organocatalysis
In organic synthesis, this compound acts as an organocatalyst. It participates in various reactions, such as Michael additions, aldol reactions, and cyclizations. Researchers explore its use in green and sustainable synthetic methodologies .
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 4,4’-Trimethylenebis(1-methylpiperidine) is currently unknown due to the lack of specific information in the literature . It has been used in the synthesis of various compounds, suggesting that it may interact with its targets to induce chemical transformations .
Biochemical Pathways
4,4’-Trimethylenebis(1-methylpiperidine) has been used in the synthesis of di-, tri- and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection . It has also been used in the synthesis of structure directing agents and piperidine-based dicationic ionic liquids . The specific biochemical pathways affected by these compounds would depend on their individual structures and properties.
Result of Action
The compounds synthesized using it, such as the monomethine cyanine dyes, have applications in nucleic acid detection .
properties
IUPAC Name |
1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOTWWORMYMZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCC2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070061 | |
Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Trimethylenebis(1-methylpiperidine) | |
CAS RN |
64168-11-2 | |
Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64168-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064168112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUV9QUZ6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4'-trimethylenebis(1-methylpiperidine) in the development of anion exchange membranes (AEMs)?
A: 4,4'-Trimethylenebis(1-methylpiperidine) serves as a crosslinking agent in the fabrication of AEMs. This crosslinking modification enhances the mechanical properties of the AEMs and reduces their water uptake, both crucial for AEM performance and longevity. This is particularly relevant for their application in alkaline fuel cells, a promising clean energy technology.
Q2: How does 4,4'-trimethylenebis(1-methylpiperidine) contribute to the formation of silica coatings?
A: 4,4'-Trimethylenebis(1-methylpiperidine) acts as a catalyst in the curing process of polysilazane-based coatings. , When applied to various materials, this coating solution forms a durable silica layer with strong adhesion.
Q3: What are the material compatibility and stability aspects of coatings utilizing 4,4'-trimethylenebis(1-methylpiperidine) as a catalyst?
A: Research indicates that 4,4'-trimethylenebis(1-methylpiperidine)-catalyzed polysilazane coatings exhibit excellent adhesion to a wide range of materials, including metals, plastics, glass, ceramic, wood, cement, mortar, and bricks. Furthermore, these coatings demonstrate impressive resistance to corrosion, scratches, abrasion, and various chemical attacks, making them suitable for demanding applications.
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